2-[5-cyclopropyl-4-(cyclopropylmethoxy)pyridin-2-yl]-4,4-diethyl-5H-1,3-oxazole
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Overview
Description
“PMID27215781-Compound-1” is a small molecular drug that has shown significant potential in the treatment of neuropathic pain. This compound is known for its interaction with the cannabinoid receptor 2 (CB2), which plays a crucial role in inflammatory response, nociceptive transmission, and bone homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID27215781-Compound-1” involves a multi-step process that includes the formation of key intermediates followed by their transformation into the final product. The reaction conditions typically involve the use of specific catalysts, solvents, and controlled temperatures to ensure the desired yield and purity of the compound .
Industrial Production Methods: Industrial production of “PMID27215781-Compound-1” follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: “PMID27215781-Compound-1” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
“PMID27215781-Compound-1” has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studying the interactions with cannabinoid receptors and the development of new synthetic methodologies.
Biology: The compound is used to investigate the role of cannabinoid receptors in various biological processes, including inflammation and pain perception.
Medicine: “PMID27215781-Compound-1” is being explored as a potential therapeutic agent for treating neuropathic pain and other conditions related to cannabinoid receptor dysfunction.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes
Mechanism of Action
The mechanism of action of “PMID27215781-Compound-1” involves its interaction with the cannabinoid receptor 2 (CB2). This interaction leads to the inhibition of adenylate cyclase, resulting in reduced cyclic AMP levels and subsequent modulation of various signaling pathways. The compound’s effects on CB2 receptors contribute to its anti-inflammatory and analgesic properties .
Comparison with Similar Compounds
- Cannabinoid receptor 1 (CB1) agonists
- Other CB2 receptor agonists
- Non-steroidal anti-inflammatory drugs (NSAIDs)
Comparison: “PMID27215781-Compound-1” is unique in its selective interaction with the cannabinoid receptor 2 (CB2), which distinguishes it from other compounds that target cannabinoid receptor 1 (CB1) or have broader receptor interactions. This selectivity contributes to its specific therapeutic effects and reduced side effects compared to non-selective compounds .
Properties
Molecular Formula |
C19H26N2O2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-[5-cyclopropyl-4-(cyclopropylmethoxy)pyridin-2-yl]-4,4-diethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C19H26N2O2/c1-3-19(4-2)12-23-18(21-19)16-9-17(22-11-13-5-6-13)15(10-20-16)14-7-8-14/h9-10,13-14H,3-8,11-12H2,1-2H3 |
InChI Key |
NMHFZCVAQZPHOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(=N1)C2=NC=C(C(=C2)OCC3CC3)C4CC4)CC |
Origin of Product |
United States |
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